molecular formula C15H16O B14112681 1,3-Dimethyl-5-(p-tolyloxy)benzene

1,3-Dimethyl-5-(p-tolyloxy)benzene

Cat. No.: B14112681
M. Wt: 212.29 g/mol
InChI Key: DJPXBMIJHVULTK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(p-tolyloxy)benzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-(p-tolyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethylbenzene (m-xylene) with p-cresol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as methanol or ethanol. The catalyst used can vary, but common choices include zinc oxide (ZnO) or zinc dioxide (ZnO2) .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of catalyst and reaction conditions may be optimized for higher yields and cost-effectiveness. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(p-tolyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1,3-Dimethyl-5-(p-tolyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(p-tolyloxy)benzene depends on the specific application and reaction it is involved in. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

1,3-Dimethyl-5-(p-tolyloxy)benzene can be compared with other similar compounds such as:

    1,3-Dimethylbenzene (m-xylene): A simpler derivative of benzene with only two methyl groups.

    p-Cresol: A phenolic compound with a methyl group and a hydroxyl group attached to the benzene ring.

    1,3-Dimethyl-5-(4-methylphenoxy)benzene: A closely related compound with a similar structure but different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1,3-dimethyl-5-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H16O/c1-11-4-6-14(7-5-11)16-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3

InChI Key

DJPXBMIJHVULTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=CC(=C2)C)C

Origin of Product

United States

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